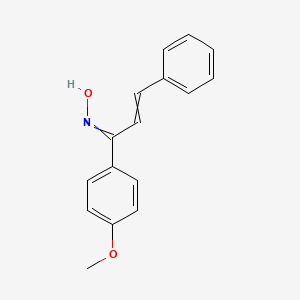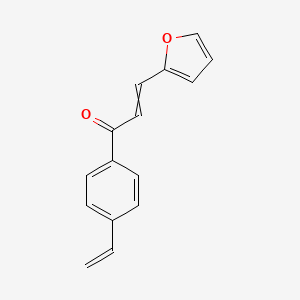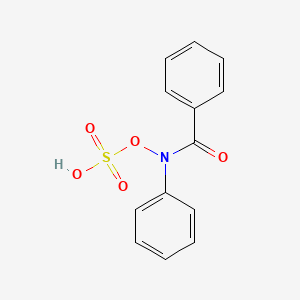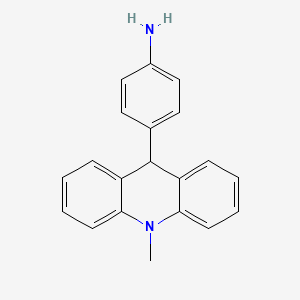
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and amine groups. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the acridine moiety followed by the introduction of the benzenamine group. Common synthetic routes include:
Acridine Synthesis: The acridine core can be synthesized through cyclization reactions involving anthranilic acid and glycerol in the presence of a catalyst.
Amine Introduction: The benzenamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated acridine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moiety to its dihydro form, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include substituted acridine derivatives, quinones, and various functionalized amines.
科学研究应用
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- exerts its effects involves:
Molecular Targets: The compound interacts with DNA, proteins, and enzymes, altering their function and activity.
Pathways Involved: It can induce apoptosis in cancer cells by intercalating with DNA and disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
Benzenamine, 4-(9-chloro-9,10-dihydro-10-phenyl-9-acridinyl)-N,N-diethyl-: Similar structure but with a chloro and diethyl substitution.
Benzenamine, 4-chloro-N,N-diethyl-: Contains a chloro group and diethylamine substitution.
Uniqueness
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
57041-52-8 |
|---|---|
分子式 |
C20H18N2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
4-(10-methyl-9H-acridin-9-yl)aniline |
InChI |
InChI=1S/C20H18N2/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22/h2-13,20H,21H2,1H3 |
InChI 键 |
HRFREJJYMLQHQG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


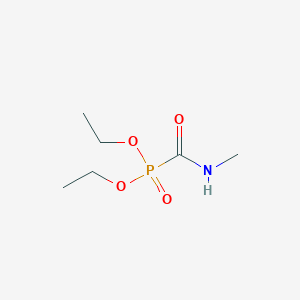

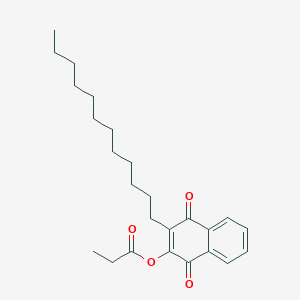
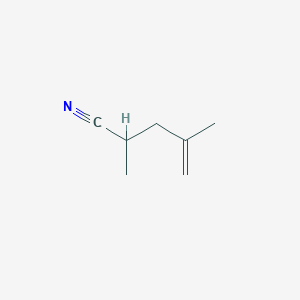
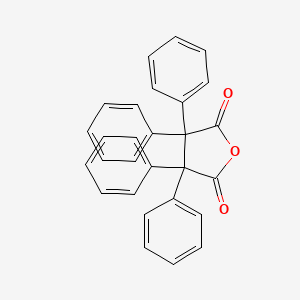

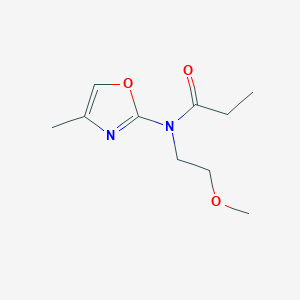
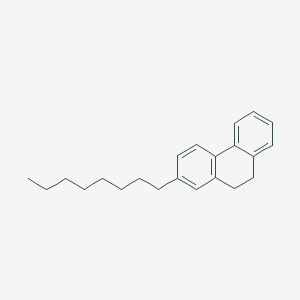
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

